N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide
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Overview
Description
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a sulfonyl group, a cyclohexyl group, and a tetrahydrofuran moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of the sulfonyl intermediate: The reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with an appropriate amine to form the sulfonyl intermediate.
Cyclohexyl group introduction: The cyclohexyl group is introduced through a nucleophilic substitution reaction.
Tetrahydrofuran moiety attachment: The tetrahydrofuran-2-ylmethyl group is attached via a coupling reaction with the glycinamide backbone.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfonyl groups.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-4-methoxyphenyl)-N~2~-(3-nitrophenyl)glycinamide: Shares the 3-chloro-4-methoxyphenyl group but differs in the presence of a nitrophenyl group.
3-Chloro-N-(4-methoxyphenyl)propanamide: Contains the 3-chloro-4-methoxyphenyl group but lacks the sulfonyl and cyclohexyl groups.
Uniqueness
N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-cyclohexyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the sulfonyl group, in particular, distinguishes it from other similar compounds and contributes to its diverse applications in scientific research.
Properties
Molecular Formula |
C20H29ClN2O5S |
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Molecular Weight |
445.0 g/mol |
IUPAC Name |
2-[(3-chloro-4-methoxyphenyl)sulfonyl-cyclohexylamino]-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H29ClN2O5S/c1-27-19-10-9-17(12-18(19)21)29(25,26)23(15-6-3-2-4-7-15)14-20(24)22-13-16-8-5-11-28-16/h9-10,12,15-16H,2-8,11,13-14H2,1H3,(H,22,24) |
InChI Key |
SWTMUNWUTGVAPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NCC2CCCO2)C3CCCCC3)Cl |
Origin of Product |
United States |
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